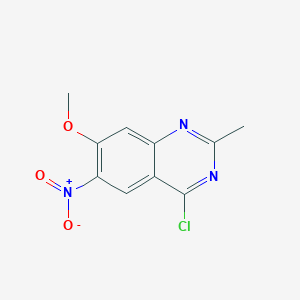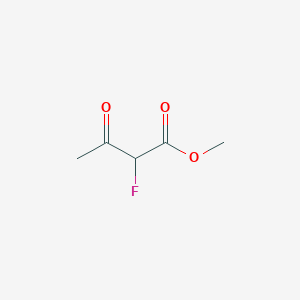
1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with an ethyl group at the first position and a 4-ethynylphenyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base such as potassium carbonate.
Attachment of the 4-Ethynylphenyl Group: This step involves a Sonogashira coupling reaction between a 4-iodophenyl derivative and ethynylpyrazole in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(4-ethynylphenyl)-1H-pyrazole-1-carbaldehyde.
Reduction: Formation of 1-Ethyl-4-(4-ethylphenyl)-1H-pyrazole.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism by which 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole exerts its effects depends on its application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: Its electronic properties can influence the performance of materials in electronic devices.
Comparación Con Compuestos Similares
- 1-Ethyl-3-(4-ethynylphenyl)-1H-pyrazole
- 1-Methyl-4-(4-ethynylphenyl)-1H-pyrazole
- 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole
Comparison: 1-Ethyl-4-(4-ethynylphenyl)-1H-pyrazole is unique due to the presence of both an ethyl group and an ethynylphenyl group, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions or electronic characteristics.
Propiedades
Fórmula molecular |
C13H12N2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-ethynylphenyl)pyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h1,5-10H,4H2,2H3 |
Clave InChI |
DTEFGIZVYXGMLT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2=CC=C(C=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


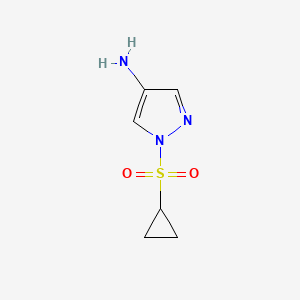


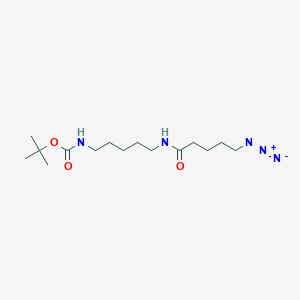
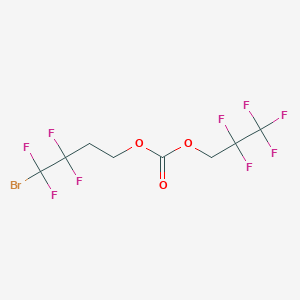
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)

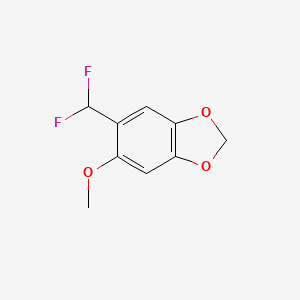
![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)
